1-(2-Chloroquinolin-6-yl)ethanone
Description
The Quinoline (B57606) Scaffold in Medicinal Chemistry Research
The quinoline nucleus is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.netresearchgate.net
The history of quinoline in medicine is intrinsically linked to the discovery and use of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which was for centuries the primary treatment for malaria. nih.govresearchgate.net The isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834 marked a significant milestone. nih.gov The structural elucidation of quinine and the subsequent need for synthetic antimalarials, particularly during times of war, spurred the development of quinoline chemistry. This led to the synthesis of prominent drugs like chloroquine, primaquine, and mefloquine. researchgate.netbiointerfaceresearch.com The journey from natural product to synthetic analogues laid the groundwork for the evolution of quinoline as a versatile pharmacophore. nih.govresearchgate.net Early synthetic methods like the Skraup, Doebner-von Miller, and Combes syntheses, developed in the late 19th century, were pivotal in enabling the creation of diverse quinoline derivatives. nih.govrsc.org
The quinoline scaffold's versatility is a key reason for its prevalence in medicinal chemistry. nih.govresearchgate.net Its rigid, bicyclic structure provides a robust framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties. nih.gov This adaptability has led to the development of quinoline-containing drugs with a broad spectrum of biological activities beyond antimalarials, including antibacterial (e.g., fluoroquinolones like ciprofloxacin), anticancer (e.g., topotecan, lenvatinib), antiviral, antifungal, anti-inflammatory, anticonvulsant, and cardiovascular effects. nih.govbiointerfaceresearch.combenthamscience.comnih.gov The ability to modify the quinoline ring system through substitution and derivatization has enabled the generation of large libraries of compounds for screening against various therapeutic targets, including tyrosine kinases, proteasomes, and tubulin polymerization. nih.govnih.gov
Importance of Halogenated Quinoline Compounds
The introduction of halogen atoms, particularly chlorine, into the quinoline structure can significantly influence its biological and chemical properties. biointerfaceresearch.comnih.gov
The substitution of a chlorine atom onto the quinoline ring can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org For instance, the presence of a chlorine atom at the 7-position is a key feature of the potent antimalarial drug chloroquine. biointerfaceresearch.comnih.gov Halogenation can enhance the efficacy of quinoline derivatives against various pathogens, including drug-resistant bacteria. nih.gov Specifically, certain halogenated quinolines have demonstrated the ability to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov The position of the halogen substituent is crucial; for example, introducing a fluorine atom at the 6-position of the quinoline ring can significantly boost antibacterial activity. orientjchem.org Furthermore, halogen-containing quinoid compounds have been investigated for a range of applications, including as pesticides and anticancer agents. biointerfaceresearch.com
The 2-chloroquinoline (B121035) moiety is a particularly important pharmacophore and a versatile synthetic intermediate. nih.govnih.gov The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, making it a valuable handle for introducing a wide array of functional groups. nih.govyoutube.comresearchgate.net This reactivity allows for the creation of diverse libraries of compounds for drug discovery. nih.gov 2-Chloroquinoline derivatives have been explored for various therapeutic applications, including as antitubercular agents. nih.gov The 2-chloroquinoline nucleus has been used as a starting point for the development of inhibitors for enzymes like the SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.gov The synthesis of 2-chloroquinolines can be achieved through various methods, including the reaction of 2-vinylanilines with diphosgene in a nitrile solvent. acs.orgwikipedia.org
Overview of 1-(2-Chloroquinolin-6-yl)ethanone within Quinoline Chemistry
This compound is a specific derivative that combines the key features of a 2-chloroquinoline with an acetyl group at the 6-position. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive 2-chloro group allows for nucleophilic displacement, while the ketone functionality of the acetyl group offers another site for chemical modification. chemicalbook.comresearchgate.net For example, it can be a precursor for the synthesis of quinoline-6-carboxamide (B1312354) derivatives, which have been evaluated as potential antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1) in the context of neuropathic pain. nih.gov The synthesis of this compound can be accomplished by the chlorination of 6-acetylquinolin-2(1H)-one using a reagent like phosphorus oxychloride (trichlorophosphate). chemicalbook.com
Compound Information Tables
Mentioned Compounds and their Significance
| Compound Name | Significance/Application |
| Quinine | Natural antimalarial alkaloid from Cinchona bark. nih.govresearchgate.net |
| Chloroquine | Synthetic 4-aminoquinoline (B48711) antimalarial drug. researchgate.netbiointerfaceresearch.com |
| Primaquine | Synthetic 8-aminoquinoline (B160924) antimalarial drug. nih.gov |
| Mefloquine | Synthetic amino alcohol antimalarial drug. researchgate.netbiointerfaceresearch.com |
| Ciprofloxacin | Fluoroquinolone antibacterial agent. nih.gov |
| Topotecan | Camptothecin analogue, anticancer agent. nih.gov |
| Lenvatinib | Quinoline-based anticancer drug. mdpi.com |
| 2-Chloroquinoline | Versatile pharmacophore and synthetic intermediate. nih.govnih.gov |
| This compound | Synthetic intermediate for medicinal chemistry. chemicalbook.comnih.gov |
| 6-Acetylquinolin-2(1H)-one | Precursor for the synthesis of this compound. chemicalbook.com |
Synthesis of this compound
| Starting Material | Reagent(s) | Product | Reference |
| 6-acetylquinolin-2(1H)-one | Trichlorophosphate (Phosphorus oxychloride) | This compound | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMVVIPEADIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chloroquinolin 6 Yl Ethanone
General Synthetic Strategies for Quinoline (B57606) Analogues
The formation of the bicyclic quinoline structure is central to accessing its derivatives. Over the years, several classical methods have been developed, each offering a pathway to differently substituted quinoline rings through the cyclization of aniline-based precursors.
A variety of named reactions provide the foundation for quinoline synthesis, each employing different starting materials to construct the heterocyclic ring. iipseries.orgpharmaguideline.com
Skraup Synthesis : This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgorganicreactions.org The reaction is known for being vigorous, but the addition of ferrous sulfate can moderate it. orgsyn.org
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the condensation of an aniline with a β-diketone. iipseries.orgdrugfuture.comwikipedia.org
Friedländer Synthesis : This versatile reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.netorganicreactions.org The reaction can be catalyzed by acids or bases and is a direct method for creating substituted quinolines. wikipedia.orgjk-sci.comalfa-chemistry.com
Gould-Jacobs Reaction : This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated to yield 4-hydroxyquinolines. iipseries.orgwikiwand.comablelab.eumdpi.com
| Named Reaction | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinolines | iipseries.orgpharmaguideline.comwikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | iipseries.orgdrugfuture.comwikipedia.org |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Polysubstituted Quinolines | wikipedia.orgresearchgate.netorganicreactions.org |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate Ester | 4-Hydroxyquinolines | iipseries.orgwikiwand.comablelab.eu |
Beyond the classical single-step cyclizations, the synthesis of complex quinoline analogues often requires multistep sequences. These approaches allow for greater control over the substitution pattern and the introduction of diverse functional groups. nih.gov Strategies may involve the functionalization of C-H bonds in pre-formed quinoline rings, a field that has seen significant growth. rsc.org Other methods focus on building the quinoline scaffold in a stepwise manner, for instance, through oxidative annulation strategies that create the heterocyclic ring via C-H bond activation, dehydration coupling, or photocatalytic oxidative cyclization. mdpi.com Metal-free synthesis strategies, such as the tandem cyclization of 2-styrylanilines, also provide an environmentally friendly route to functionalized quinolines. nih.gov
Targeted Synthesis of 2-Chloroquinoline (B121035) Derivatives
The introduction of a chlorine atom at the 2-position of the quinoline ring is a key step in the synthesis of the title compound. This is often achieved by chlorination of a corresponding quinolin-2-one precursor or through cyclization reactions that directly install the chloro substituent.
A prominent and versatile method for generating 2-chloroquinoline systems is the Vilsmeier-Haack reaction. ijsr.netscite.ai This reaction typically converts acetanilides into 2-chloroquinoline-3-carbaldehydes in good yields using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). iucr.orgnih.govrsc.org The reaction involves chlorination, formylation, and cyclization in a one-pot process. nih.gov
The resulting 2-chloroquinoline-3-carbaldehydes are valuable intermediates. nih.gov The aldehyde group at the 3-position can be subjected to various transformations, while the chloro group at the 2-position can participate in nucleophilic substitution reactions, making these compounds versatile building blocks for more complex heterocyclic systems. ijsr.netallresearchjournal.comchemijournal.com For instance, these precursors have been used in the synthesis of various fused and binary quinoline systems. nih.gov
While the synthesis of 2-chloro-3-formylquinolines is well-established, the synthesis of the corresponding 2-chloro-3-acetylquinoline is also of interest. One approach involves the Friedländer synthesis, where 2-aminoaryl ketones react with 1,2-diketones. For example, the reaction of a 2-aminoarylketone with a diketone in the presence of indium triflate and an ionic liquid can yield 2-acylquinolines. researchgate.net Another relevant transformation is the Cannizzaro reaction of 2-chloro-3-formylquinolines, which, under specific conditions, can lead to various products that can be further modified. For instance, condensation of the resulting 2-methoxy-3-formylquinolines with acetone can ultimately lead to 2-acetylfuro[2,3-b]quinolines, demonstrating the reactivity of these systems. ias.ac.in
Direct and Analogous Synthesis of 1-(2-Chloroquinolin-6-yl)ethanone
The most direct route to this compound involves the chlorination of its corresponding quinolin-2-one precursor. A reported synthesis starts with 6-acetylquinolin-2(1H)-one. This intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (trichlorophosphate), under reflux conditions. The reaction converts the hydroxyl group of the quinolin-2-one tautomer into a chloro group at the 2-position, yielding this compound. A subsequent workup with sodium hydrogencarbonate is performed. chemicalbook.com
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-acetylquinolin-2(1H)-one | Trichlorophosphate (POCl₃) | Reflux, 1 hour | This compound | 60% | chemicalbook.com |
An alternative, though less direct, conceptual approach could involve the Friedel-Crafts acylation of a pre-existing 2-chloroquinoline. wikipedia.org In a typical Friedel-Crafts acylation, an aromatic ring reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com However, the quinoline ring is deactivated towards electrophilic aromatic substitution, and the presence of the nitrogen atom directs incoming electrophiles primarily to the 5- and 8-positions. Therefore, achieving selective acylation at the 6-position would be challenging and likely require a directing group or a more complex, multi-step strategy. Intramolecular Friedel-Crafts acylations have been used to synthesize fused quinoline systems, but direct intermolecular acylation at the 6-position of 2-chloroquinoline is not a commonly reported high-yield method. researchgate.net
Organic Chemistry Techniques in Compound Preparation
The synthesis of this compound can be effectively achieved by employing foundational organic chemistry reactions. A primary route involves the conversion of a quinolinone precursor to the desired chloroquinoline.
One documented method begins with 6-acetylquinolin-2(1H)-one. This precursor is treated with a chlorinating agent, such as trichlorophosphate (phosphorus oxychloride, POCl₃), under reflux conditions. This step substitutes the hydroxyl group at the 2-position of the quinolinone ring with a chlorine atom. The reaction is typically followed by a workup with sodium hydrogencarbonate to neutralize the acidic environment and isolate the product. chemicalbook.com This transformation is a crucial step in yielding this compound.
Another significant technique in the synthesis of related chloroquinoline precursors is the Vilsmeier-Haack reaction. This reaction is widely used for the formylation of activated aromatic and heteroaromatic compounds. In the context of quinoline synthesis, acetanilides can be subjected to Vilsmeier-Haack formylation using a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride to yield 2-chloroquinoline-3-carbaldehydes. nih.gov While this produces a carbaldehyde at the 3-position rather than an ethanone (B97240) at the 6-position, it highlights a key organic technique for concurrently introducing a chlorine atom at the 2-position and a carbonyl group elsewhere on the quinoline ring system.
| Starting Material | Reagents | Key Transformation | Product |
| 6-acetylquinolin-2(1H)-one | 1. Trichlorophosphate (POCl₃), Reflux 2. Sodium hydrogencarbonate | Chlorination of quinolinone | This compound |
| Acetanilides | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier-Haack formylation and cyclization | 2-Chloroquinoline-3-carbaldehydes |
Regioselective Functionalization Approaches
Regioselective functionalization is a critical strategy for synthesizing specifically substituted quinolines, including this compound. These approaches focus on directing chemical modifications to a particular position on the quinoline ring, which can be challenging due to the presence of multiple reactive sites.
Advanced methods for regioselective functionalization often rely on C-H activation, where a typically unreactive carbon-hydrogen bond is selectively cleaved and replaced with a new functional group. nih.gov For the quinoline scaffold, directing the functionalization to a specific position is paramount. While numerous methods have been developed for functionalizing the 2-position of quinoline N-oxides using palladium catalysis, achieving selectivity at other positions, such as C6, requires different strategies. nih.gov
The precise control of regioselectivity can be influenced by the choice of metal catalysts, ligands, and directing groups. These methods allow for the introduction of a wide array of functional groups, including aryl, alkyl, and acyl moieties, onto the quinoline core. nih.gov The ability to selectively introduce an acetyl group at the 6-position of a 2-chloroquinoline framework is a key synthetic challenge that can be addressed through these regioselective strategies, avoiding the need for multi-step processes that rely on traditional electrophilic substitution with its inherent regioselectivity issues.
Catalytic Systems and Reaction Conditions in Synthesis
Modern synthetic approaches increasingly rely on advanced catalytic systems and specialized reaction conditions to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from these innovations.
Application of Metal Nanoparticles in Alkylation Reactions
Metal nanoparticles have emerged as highly efficient and reusable heterogeneous catalysts for a variety of organic transformations, including those relevant to the synthesis of functionalized quinolines. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity compared to their bulk counterparts.
In the context of forming the ethanone moiety, Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Iron-based nanoparticles have demonstrated significant promise as stable and recyclable catalysts for this transformation. For instance, composites of iron nanoparticles embedded in a graphitic carbon layer (Fe@NC) have been shown to be effective catalysts for the acylation of aromatic compounds with acyl chlorides. rsc.org Similarly, carbon-wrapped iron-nickel (Fe-Ni) bimetallic nanoparticles have been developed as highly active and durable catalysts for Friedel-Crafts acylation. rsc.org The catalytic activity in these systems is often attributed to the Lewis acidity of oxidized metal species on the nanoparticle surface, which are protected by the carbon shell, ensuring high stability and reusability. rsc.orgrsc.org
Furthermore, various metal nanoparticles, including those based on copper, silver, and iron, are utilized in the broader synthesis of the quinoline framework itself, often under green and sustainable conditions. nih.govsemanticscholar.orgresearchgate.net
| Nanoparticle Catalyst | Reaction Type | Substrates | Key Advantages |
| Iron-Nickel@N-doped Carbon (FeNi@NC) | Friedel-Crafts Acylation | Aromatic compounds, Acyl chlorides | High activity, Durability, Reusability |
| Iron@N-doped Carbon (Fe@NC) | Friedel-Crafts Acylation | Aromatic compounds, Acyl chlorides | Excellent stability, Recyclability |
| Copper (Cu) Nanoparticles | Quinoline Synthesis | Various precursors | High efficiency, Green conditions |
| Silver (Ag) Nanoparticles | Quinoline Synthesis | Various precursors | Effective catalysis |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. frontiersin.orgnih.gov
The synthesis of quinoline derivatives, including precursors to this compound, has been shown to be highly efficient under microwave conditions. For example, the preparation of substituted quinolines can be achieved in minutes under microwave irradiation, compared to hours required with conventional heating. nih.gov This rapid and efficient heating can accelerate reaction rates and minimize the formation of side products.
Microwave technology has been successfully applied to various reaction types in quinoline chemistry, including multi-component reactions and cyclization steps. For instance, Lewis acid-promoted acetylation reactions on related heterocyclic systems have been effectively carried out under microwave conditions, furnishing products in good to excellent yields in as little as 5-45 minutes. nih.gov The use of microwave irradiation provides a green and efficient alternative for the synthesis of complex molecules. nih.govrsc.org
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Synthesis of Substituted Quinolines | Conventional | Hours | 62-65% | nih.gov |
| Synthesis of Substituted Quinolines | Microwave | 3-5 minutes | 89-98% | nih.gov |
| Synthesis of 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | - | nih.gov |
| Synthesis of 2-Quinolinone-fused γ-lactones | Microwave | 10 seconds | 33-45% | nih.gov |
Chemical Reactivity and Transformation of 1 2 Chloroquinolin 6 Yl Ethanone and Its Precursors
Nucleophilic Substitution Reactions at the C-2 Chloro Position
The C-2 position of the quinoline (B57606) ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This property makes the chloro-substituent at this position susceptible to displacement by a range of nucleophiles through an aromatic nucleophilic substitution (SNAr) mechanism. The reactivity of 2-chloroquinolines is well-documented, often showing a higher propensity for substitution compared to their 4-chloro isomers when reacting with certain nucleophiles like methoxide ions.
Replacement by Oxygen, Nitrogen, and Sulfur Nucleophiles
The chlorine atom at the C-2 position can be readily displaced by various oxygen, nitrogen, and sulfur-based nucleophiles. This reaction is a versatile method for introducing new functional groups and building more complex molecular architectures.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide or ethoxide, can react with 2-chloroquinoline (B121035) derivatives to yield the corresponding 2-alkoxyquinolines.
Nitrogen Nucleophiles: A wide array of nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazines, can be used to synthesize 2-aminoquinoline derivatives. For instance, reactions with anilines follow second-order kinetics, which is characteristic of a bimolecular aromatic nucleophilic substitution pathway quimicaorganica.org.
Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are potent nucleophiles and react efficiently with 2-chloroquinolines to form 2-thioether derivatives. The high nucleophilicity of sulfur facilitates these substitution reactions.
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxyquinoline derivative |
| Nitrogen | Aniline (C₆H₅NH₂) | 2-(Phenylamino)quinoline derivative |
| Nitrogen | Hydrazine (B178648) (N₂H₄) | 2-Hydrazinylquinoline derivative |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)quinoline derivative |
Formation of Imine and Hydrazone Derivatives
The ethanone (B97240) functional group at the C-6 position provides a reactive site for condensation reactions. The carbonyl carbon is electrophilic and readily reacts with primary amines to form imines (also known as Schiff bases) and with hydrazines or their derivatives to form hydrazones. These reactions involve the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond.
The formation of hydrazones and oximes is a versatile conjugation strategy used in various fields of chemistry. The reaction proceeds by the attack of the α-effect nucleophile (a hydrazine or alkoxyamine) on the carbonyl compound, with water as the only byproduct pressbooks.pub. This process can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Table 2: Condensation Reactions of the Ethanone Moiety
| Reagent | Product Type | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 1-(2-chloroquinolin-6-yl)-N-R-ethanimine |
| Hydrazine (NH₂NH₂) | Hydrazone | 1-(2-chloroquinolin-6-yl)ethanone hydrazone |
| Phenylhydrazine | Phenylhydrazone | This compound phenylhydrazone |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline ring system is significantly influenced by the presence of the nitrogen atom and the existing substituents. The pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen, which can also be protonated in acidic reaction conditions, further increasing its deactivating effect uoanbar.edu.iq. Consequently, electrophilic substitution occurs preferentially on the benzene (B151609) ring (carbocycle) quimicaorganica.orgresearchgate.net.
For this compound, the directing effects of the substituents must be considered:
The quinoline nitrogen strongly deactivates the pyridine ring (positions 2, 3, 4) and directs incoming electrophiles to the benzene ring.
The acetyl group at C-6 is a deactivating, meta-directing group.
The chloro group at C-2 is a deactivating, ortho, para-director, but its influence is primarily on the pyridine ring, which is already deactivated.
Table 3: Predicted Electrophilic Aromatic Substitution Outcomes
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Chloro-5-nitroquinolin-6-yl)ethanone and 1-(2-Chloro-8-nitroquinolin-6-yl)ethanone |
| Bromination | Br₂ / FeBr₃ | 1-(5-Bromo-2-chloroquinolin-6-yl)ethanone and 1-(8-Bromo-2-chloroquinolin-6-yl)ethanone |
| Sulfonation | SO₃ / H₂SO₄ | 6-Acetyl-2-chloroquinoline-5-sulfonic acid and 6-Acetyl-2-chloroquinoline-8-sulfonic acid |
Condensation Reactions Involving the Ethanone Moiety and Related Carbaldehydes
The methyl group of the ethanone moiety is acidic and can be deprotonated in the presence of a base to form an enolate. This nucleophilic enolate is central to several important condensation reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Claisen-Schmidt Condensation for Chalcone (B49325) Formation
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens (to prevent self-condensation). In this case, this compound can react with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form chalcones youtube.com. Chalcones are α,β-unsaturated ketones and serve as valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. The reaction proceeds via the nucleophilic attack of the ethanone-derived enolate on the aldehyde's carbonyl carbon, followed by an aldol addition and subsequent dehydration.
Table 4: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aromatic Aldehyde | Catalyst | Product |
|---|---|---|
| Benzaldehyde | KOH / Ethanol | (E)-1-(2-Chloroquinolin-6-yl)-3-phenylprop-2-en-1-one |
| 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(2-Chloroquinolin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Nitrobenzaldehyde | KOH / Ethanol | (E)-1-(2-Chloroquinolin-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Reactions with Urea, Thiourea, and Amines
The chalcones synthesized in the previous step are versatile precursors for synthesizing a variety of heterocyclic systems. The α,β-unsaturated ketone moiety is susceptible to attack by binucleophiles, leading to cyclocondensation reactions.
Reactions with Urea and Thiourea: When chalcones derived from this compound are reacted with urea or thiourea in a basic medium, they can undergo cyclization to form pyrimidine (B1678525) derivatives. The reaction with urea yields a dihydropyrimidin-2(1H)-one, while the reaction with thiourea produces a dihydropyrimidine-2(1H)-thione. These reactions are important for accessing pharmacologically relevant heterocyclic scaffolds.
Reactions with Amines: The reaction of chalcones with amines can proceed via different pathways. Primary amines can undergo Michael addition (1,4-conjugate addition) to the β-carbon of the enone system. With certain bifunctional amines, such as hydrazine or hydroxylamine, cyclization can occur to form pyrazolines or isoxazolines, respectively.
Table 5: Cyclocondensation Reactions of Chalcone Derivatives
| Chalcone Derivative | Reagent | Resulting Heterocyclic System |
|---|---|---|
| (E)-1-(2-Chloroquinolin-6-yl)-3-phenylprop-2-en-1-one | Urea | 4-(2-Chloroquinolin-6-yl)-6-phenyl-dihydropyrimidin-2(1H)-one |
| (E)-1-(2-Chloroquinolin-6-yl)-3-phenylprop-2-en-1-one | Thiourea | 4-(2-Chloroquinolin-6-yl)-6-phenyl-dihydropyrimidine-2(1H)-thione |
| (E)-1-(2-Chloroquinolin-6-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 5-(2-Chloroquinolin-6-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |
Cycloaddition Reactions Leading to Fused Heterocyclic Systems
The quinoline ring system, particularly when substituted with activating groups, serves as a versatile platform for cycloaddition reactions to construct complex, fused heterocyclic architectures. While direct cycloaddition studies on this compound are not extensively detailed, the reactivity patterns of related quinoline derivatives provide significant insights into its potential transformations. The presence of the electron-withdrawing acetyl group and the chloro substituent influences the electronic properties of the quinoline nucleus, making it a candidate for various cycloaddition pathways.
[4+2] Cycloaddition reactions, or Diels-Alder reactions, represent a primary method for constructing six-membered rings fused to the quinoline core. In many instances, the quinoline system can act as either the diene or the dienophile, depending on the reaction partner and conditions. For example, Schiff bases derived from 2-aminobenzaldehydes can react with dienophiles in a [4+2] cycloaddition to form quinoline derivatives. acs.org Similarly, Lewis acid-catalyzed [4+2] cycloaddition of Schiff bases with cyclic enol ethers has been employed to construct fused quinoline ring systems. tandfonline.com These methodologies suggest that the acetyl-substituted chloroquinoline could potentially react with suitable dienophiles across the benzene or pyridine ring to yield complex fused structures.
Another significant pathway involves dearomative cycloadditions. For instance, energy transfer-mediated [2+2] cycloaddition between quinoline derivatives and alkenes has been shown to yield pyridine-fused ring systems. researchgate.net These reactions can proceed through a cascade mechanism, leading to unique and structurally complex polycyclic molecules. researchgate.net The reaction of 2-chloroquinoline derivatives, in particular, can lead to the formation of structurally unique pyridine-fused 6-5-4-3 ring systems with high diastereoselectivity under photochemical conditions. researchgate.net
Furthermore, multicomponent reactions involving substituted 2-chloro-3-formylquinolines, which are structurally related to this compound, demonstrate the utility of the chloroquinoline scaffold in building fused systems. These reactions, often proceeding through a cyclocondensation mechanism, can yield complex structures like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines in one-pot syntheses. nih.gov
The following table summarizes representative cycloaddition and cyclocondensation reactions involving quinoline precursors that lead to fused heterocyclic systems.
| Quinoline Precursor | Reagent(s) | Reaction Type | Fused System Formed | Reference |
| Schiff Base (as diene) | Cyclic Enol Ether | [4+2] Cycloaddition | Fused 1,2,3,4-tetrahydroquinoline | tandfonline.com |
| 6-Chloroquinoline | 2-Chloropropene, Photosensitizer | Dearomative [2+2] Cycloaddition/Rearrangement | Pyridine-fused 6-5-4-3 ring system | researchgate.net |
| 2-Chloro-3-formylquinolines | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Multicomponent Cyclocondensation | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine | nih.gov |
| 2-Chloro-3-formylquinolines | Substituted Anilines, 2-Mercaptoacetic acid | Multicomponent Reaction | Quinolinyl-thiazolidinones | nih.gov |
Oxidation and Reduction Transformations of Functional Groups
The functional groups of this compound, specifically the acetyl ketone and the chloro substituent, are amenable to various oxidation and reduction transformations. These reactions are crucial for the further derivatization of the molecule and the synthesis of new analogues with potentially valuable properties.
The acetyl group (a ketone) can undergo both reduction and oxidation. Reduction of the carbonyl to a secondary alcohol is a common transformation, typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-(2-chloroquinolin-6-yl)ethanol. Further reduction to remove the oxygen entirely, converting the acetyl group to an ethyl group, can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. Conversely, while the acetyl group itself is not readily oxidized further without cleaving the C-C bond, the adjacent methyl group could potentially be functionalized under specific oxidative conditions.
The chloro group at the 2-position of the quinoline ring is a key site for nucleophilic aromatic substitution rather than direct oxidation or reduction. However, the quinoline ring system itself can undergo oxidative transformations. For instance, resting cells of Pseudomonas putida have been shown to transform 2-chloroquinoline into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline, which is a dihydroxylation of the benzene part of the quinoline core. nih.gov This enzymatic oxidation highlights the potential for biological systems to modify the ring structure. nih.gov
Transformations involving precursors can also be considered. The synthesis of this compound can start from 6-acetylquinolin-2(1H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃). chemicalbook.com This precursor, a quinolinone, has its own distinct reactivity. For example, the carbonyl group of the quinolinone ring can be thionated to a thioketone. researchgate.net
The following table outlines potential oxidation and reduction transformations for the functional groups present in this compound and its immediate precursor.
| Substrate | Reagent/Condition | Functional Group Transformed | Product | Transformation Type |
| This compound | Sodium Borohydride (NaBH₄) | Acetyl (Ketone) | 1-(2-Chloroquinolin-6-yl)ethanol | Reduction |
| This compound | Hydrazine, KOH (Wolff-Kishner) | Acetyl (Ketone) | 2-Chloro-6-ethylquinoline | Reduction |
| 2-Chloroquinoline | Pseudomonas putida 86 | Quinoline Ring | 2-Chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline | Oxidation (Dihydroxylation) |
| 6-Acetylquinolin-2(1H)-one | Phosphorus Oxychloride (POCl₃) | Hydroxyl (enol form of quinolinone) | This compound | Chlorination |
Structural Diversification: Derivatives and Analogues of 1 2 Chloroquinolin 6 Yl Ethanone
Incorporation of Nitrogen-Containing Heterocycles
A significant area of investigation involves the fusion or linkage of 1-(2-chloroquinolin-6-yl)ethanone with various nitrogen-containing heterocycles. This approach has yielded several novel classes of compounds with promising pharmacological profiles.
Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives
The synthesis of pyrimidine and pyrazole derivatives from this compound has been a subject of considerable interest. Pyrimidines, six-membered heterocyclic compounds with two nitrogen atoms, are integral components of nucleic acids and are found in numerous bioactive molecules. pharmascholars.comresearchgate.net The general synthetic strategy often involves the cyclization of chalcones, which are derived from the starting ethanone (B97240), with reagents like thiosemicarbazide. pharmascholars.com Various substituted pyrimidine derivatives have been synthesized and characterized using techniques such as FT-IR, 1H NMR, and mass spectral analysis. pharmascholars.comresearchgate.net
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are another class of compounds that have been extensively studied. mdpi.com The synthesis of pyrazole derivatives often proceeds through the formation of a chalcone (B49325) intermediate followed by a cyclization reaction. researchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a well-established method for constructing the pyrazole ring. mdpi.com The resulting pyrazole-containing ethanone derivatives have been evaluated for various biological activities. researchgate.netnih.gov
Table 1: Synthesis of Pyrimidine and Pyrazole Derivatives
| Derivative Class | General Synthetic Approach | Key Reagents |
| Pyrimidine | Cyclization of chalcones | Thiosemicarbazide pharmascholars.com |
| Pyrazole | Cyclization of chalcone intermediates | Hydrazine derivatives mdpi.comresearchgate.net |
Thiazolidinone and Oxadiazole Analogues
Thiazolidinones, five-membered heterocyclic rings containing both sulfur and nitrogen, have been synthesized from 2-chloroquinoline (B121035) derivatives. A one-pot synthesis method for 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones has been described, involving the reaction of 2-chloro quinoline-3-carbaldehyde, an aniline, and thioglycolic acid. nih.gov The synthesis of thiazolidin-4-ones can also be achieved by reacting a thiosemicarbazone derivative with ethyl 2-bromoacetate in the presence of anhydrous sodium acetate (B1210297). mdpi.com
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. rjptonline.org The synthesis of 1,2,4-oxadiazole (B8745197) derivatives often involves the cyclization of amidoximes with various carbonyl compounds, such as carboxylic acids or aldehydes. rjptonline.orgnih.gov For example, 2-morpholinoquinoline-3-carbonitriles can be converted to the corresponding amidoxime, which is then cyclized with a carboxylic acid to form the 1,2,4-oxadiazole ring. rjptonline.org
Table 2: Synthesis of Thiazolidinone and Oxadiazole Analogues
| Analogue Class | General Synthetic Approach | Key Reagents |
| Thiazolidinone | One-pot reaction | 2-chloro quinoline-3-carbaldehyde, aniline, thioglycolic acid nih.gov |
| Thiazolidinone | Cyclization of thiosemicarbazones | Ethyl 2-bromoacetate, sodium acetate mdpi.com |
| 1,2,4-Oxadiazole | Cyclization of amidoximes | Carboxylic acids, aldehydes rjptonline.orgnih.gov |
Benzimidazole-Fused Quinoline (B57606) Structures
The fusion of a benzimidazole (B57391) ring system to the quinoline core has led to the development of novel hybrid molecules. researchgate.net Benzimidazoles are bicyclic compounds composed of a benzene (B151609) ring fused to an imidazole (B134444) ring and are known to exhibit a wide range of biological activities. researchgate.netnih.gov The synthesis of these hybrid structures can be achieved through multi-step reaction sequences. nih.govnih.gov For instance, quinoline and benzimidazole units can be linked via a triazole methyl phenoxy linker. nih.gov These complex molecules have been characterized by NMR and elemental analysis and have shown potential in various therapeutic areas. nih.gov
Acetyl and Carboxylate Functionalized Quinoline Derivatives
Modifications involving the acetyl and carboxylate groups of quinoline derivatives have also been explored. A series of 3-substituted-4-arylquinoline derivatives have been synthesized from 3-acetyl-4-arylquinoline. researchgate.net The acetyl group can be converted to an enaminone, which then serves as a versatile intermediate for the synthesis of other heterocyclic systems. researchgate.net Furthermore, an efficient synthesis of 2-acetylquinolines has been developed using a Friedländer synthesis approach with 2-aminoaryl ketones and butan-1,2-dione, catalyzed by Cu(OTf)2. niscpr.res.inniscpr.res.in
The synthesis of quinoline-2-carboxylic acid derivatives has also been reported. ajchem-a.com These compounds can serve as starting materials for the preparation of other functionalized molecules, such as Mannich bases and Schiff bases. ajchem-a.com For example, quinoline-2-carboxylic acid can be converted to its corresponding acid chloride, which can then be reacted with hydrazine to form a hydrazide intermediate. ajchem-a.com
Hybrid Compounds Incorporating Other Bioactive Scaffolds
The development of hybrid compounds that combine the this compound scaffold with other known bioactive moieties is an emerging area of research. This strategy aims to create molecules with enhanced or synergistic biological activities. For example, quinoline-benzimidazole hybrids have been synthesized and investigated for their potential as anticancer and antimicrobial agents. researchgate.netnih.gov These hybrid molecules often feature a linker connecting the two heterocyclic systems. nih.gov
Metal-Ligand Complexes of 2-Chloroquinoline Hydrazone Derivatives
The coordination chemistry of 2-chloroquinoline derivatives has been explored through the synthesis of metal-ligand complexes. Hydrazone ligands derived from 2-chloroquinoline can be synthesized and subsequently used to form complexes with various transition metals, such as Cu(II), Co(II), and Ni(II). researchgate.netorientjchem.org These complexes are formed by reacting the ligand with the corresponding metal salts. researchgate.netorientjchem.orgjptcp.com The resulting metal complexes have been characterized using various spectroscopic techniques and have been screened for their antimicrobial and antifungal properties. researchgate.netorientjchem.org The coordination of the hydrazone ligand to the metal ion typically occurs in a bidentate or tridentate fashion. jptcp.com
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of 1-(2-Chloroquinolin-6-yl)ethanone, offering precise insights into the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a set of characteristic signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the methyl protons of the ethanone (B97240) group. The aromatic region will display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group, as well as the inherent electronic properties of the quinoline core.
Based on analyses of similar quinoline derivatives, the proton signals can be tentatively assigned as follows: a singlet for the methyl group protons, and a series of doublets and doublets of doublets for the protons on the quinoline ring. The exact chemical shifts and coupling constants would require experimental data for precise assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.7 | Singlet |
| H-3 | ~7.5 | Doublet |
| H-4 | ~8.1 | Doublet |
| H-5 | ~8.0 | Doublet |
| H-7 | ~7.8 | Doublet of doublets |
| H-8 | ~8.2 | Doublet |
Note: These are predicted values and may vary from experimental results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. It is expected to show distinct signals for each of the 11 carbon atoms in the molecule, including the two carbons of the ethanone moiety and the nine carbons of the 2-chloroquinoline (B121035) ring. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached chlorine atom and the carbonyl group.
The carbonyl carbon of the ethanone group is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm. The carbons of the quinoline ring will appear in the aromatic region, with C-2, being directly attached to the chlorine atom, showing a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~197 |
| -CH₃ | ~26 |
| C-2 | ~152 |
| C-3 | ~123 |
| C-4 | ~138 |
| C-4a | ~147 |
| C-5 | ~129 |
| C-6 | ~135 |
| C-7 | ~131 |
| C-8 | ~128 |
| C-8a | ~149 |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aryl ketone. The spectrum will also display multiple bands in the aromatic region (approximately 1450-1600 cm⁻¹) corresponding to the C=C and C=N stretching vibrations of the quinoline ring. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically around 700-800 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. dergipark.org.tr
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | ~3050-3100 | Medium |
| C=O (ketone) | ~1685 | Strong |
| C=C and C=N (quinoline ring) | ~1450-1600 | Medium to Strong |
| C-Cl | ~750-800 | Medium to Strong |
Note: These are expected values and may vary from experimental results.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak will also be observed.
The fragmentation pattern will likely involve the loss of the acetyl group (CH₃CO) and the chlorine atom. In a GC-MS analysis, the compound would exhibit a characteristic retention time, and its mass spectrum would be recorded, further confirming its identity and purity.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 205/207 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |
| [M-CH₃]⁺ | 190/192 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 162/164 | Loss of an acetyl radical |
| [M-Cl]⁺ | 170 | Loss of a chlorine radical |
Note: These are predicted fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Properties
The UV-Vis spectrum of this compound, dissolved in a suitable solvent, is expected to exhibit absorption bands in the ultraviolet and possibly the near-visible region, arising from π-π* and n-π* electronic transitions within the quinoline ring and the carbonyl group. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.
For similar quinoline derivatives, absorption maxima are typically observed in the range of 250-350 nm. researchgate.net A study of the compound's absorption spectra in a series of solvents with varying polarities could reveal information about the nature of its electronic transitions and the dipole moment changes upon excitation.
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Hexane | ~280-320 | π-π |
| Ethanol | ~285-325 | π-π |
| Acetonitrile | ~282-322 | π-π* |
Note: These are predicted values and the actual λmax may vary.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for the compound this compound.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. amazonaws.com It is widely used in drug discovery to understand potential mechanisms of action and to screen for compounds with high binding affinity.
While specific docking studies featuring 1-(2-Chloroquinolin-6-yl)ethanone as the ligand are not extensively documented, research on structurally similar 2-chloroquinoline (B121035) and C-6 substituted quinoline (B57606) derivatives provides a clear framework for how such modeling would be conducted. nih.govrsc.org These compounds have been evaluated against various therapeutic targets.
The process involves docking the 3D structure of this compound into the active site of a target protein. The docking algorithm then calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's binding pocket.
For example, related quinoline derivatives have been docked against targets like E. coli DNA gyrase B, an antibacterial target, and various viral proteases. nih.govnih.gov In these studies, the quinoline nitrogen often acts as a hydrogen bond acceptor, while the aromatic rings engage in hydrophobic and pi-pi interactions. nih.gov The chloro- and acetyl-substituents on this compound would be expected to significantly influence its binding orientation and affinity.
Table 3: Representative Molecular Docking Results for Related Quinoline Derivatives
This table provides examples of docking results for quinoline compounds against various protein targets, illustrating the type of data generated. The results are not specific to this compound.
| Protein Target | PDB ID | Example Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | 2-Chloroquinoline derivative | -7.0 to -8.5 | CYS145, HIS41, GLU166 |
| E. coli DNA Gyrase B | 6F86 | Fluoroquinoline | -6.0 to -7.2 | ASP73, ILE78, GLY77 |
| Plasmodium LDH | 1LDG | 6-Chloroquinoline-4-carboxylic acid | -8.5 to -9.1 | ARG171, ASP168, THR246 |
| HIV Reverse Transcriptase | 4I2P | 2-Chloroquinoline pyrimidine (B1678525) derivative | -9.9 to -10.7 | LYS101, TYR181, TRP229 |
Identification of Potential Binding Modes and Active Sites
While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the broader class of 2-chloroquinoline derivatives has been the subject of computational analysis, offering valuable insights into potential binding interactions. The 2-chloroquinoline scaffold is recognized as a key pharmacophore that can interact with various biological targets.
One of the primary proposed mechanisms of action for quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. Molecular docking simulations of related fluoroquinolone compounds, which also contain a quinoline core, have revealed at least two distinct binding modes within the enzyme-DNA complex. One mode involves the interaction of the substituent at the C-7 position of the quinoline ring with the GyrB/ParE subunits of the enzyme, while another, novel binding mode suggests an interaction with the GyrA/ParA subunit. nih.gov Given the structural similarities, it is plausible that this compound could adopt similar binding orientations within the active sites of these topoisomerases.
Furthermore, studies on other 2-chloroquinoline derivatives have highlighted the reactivity of the chlorine atom at the C2 position. This chlorine atom can act as a leaving group, susceptible to nucleophilic attack by amino acid residues, such as cysteine, within an enzyme's active site. This suggests the potential for this compound to act as a covalent inhibitor, forming a permanent bond with its target protein. This covalent interaction could lead to irreversible inhibition of the enzyme's function.
Pharmacokinetic Modeling
In silico pharmacokinetic modeling provides a valuable, early-stage assessment of a compound's potential as a drug candidate. These computational predictions help to identify potential liabilities and guide further experimental studies.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
To provide a theoretical pharmacokinetic profile for this compound, its structure was analyzed using predictive online tools. The following table summarizes the key ADME parameters predicted for the compound.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₈ClNO | |
| Molecular Weight | 205.64 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | 2.85 | Indicates good membrane permeability. |
| Water Solubility | Moderately soluble | May require formulation strategies for optimal absorption. |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, suggesting fewer central nervous system side effects. |
| Distribution | ||
| Volume of Distribution (VDss) | -0.15 log(L/kg) | Suggests limited distribution into tissues. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C19 inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP3A4 inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| Excretion | ||
| Total Clearance | 0.59 L/hr/kg | Predicted rate of removal from the body. |
This data was generated using publicly available in silico prediction tools.
Drug-Likeness Assessment
The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on rules derived from the analysis of successful oral drugs.
One of the most widely used sets of criteria is Lipinski's Rule of Five. chemeurope.com This rule states that orally active drugs generally have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (LogP) not greater than 5.
The table below evaluates this compound against these and other common drug-likeness filters.
| Rule/Filter | Parameter | Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 205.64 | Yes (< 500) |
| LogP | 2.85 | Yes (< 5) | |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) | |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | |
| Ghose Filter | Molecular Weight | 205.64 | Yes (160-480) |
| Molar Refractivity | 58.30 | Yes (40-130) | |
| LogP | 2.85 | Yes (-0.4 to 5.6) | |
| Number of Atoms | 14 | No (20-70) | |
| Veber Filter | Rotatable Bonds | 1 | Yes (≤ 10) |
| TPSA | 29.54 Ų | Yes (≤ 140 Ų) | |
| Bioavailability Score | 0.55 |
Structure Activity Relationship Sar Studies of 2 Chloroquinoline Derivatives
General Principles of SAR in Quinoline (B57606) Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The versatility of the quinoline nucleus allows for functionalization at various positions, leading to diverse pharmacological profiles, including anticancer, antimalarial, antibacterial, and antiviral activities. nih.govnih.govresearchgate.net
General SAR principles for quinoline derivatives can be summarized as follows:
The Core Scaffold : The heterocyclic quinoline skeleton is fundamental for biological activity. Its properties can be fine-tuned by altering the substituents around the core structure. researchgate.net
Substitution Patterns : The type, position, and orientation of substituents on the quinoline ring are critical determinants of biological activity. nih.gov Even minor changes can lead to significant shifts in pharmacological effects.
Stereochemistry : The three-dimensional arrangement of atoms can be crucial, with different stereoisomers of a compound often exhibiting varied potencies and effects. nih.gov
SAR studies aim to identify the pharmacophore—the essential structural features of the molecule responsible for its biological activity. nih.gov This allows medicinal chemists to design more effective and targeted therapeutic agents.
Influence of the Chloro Group at Position 2 on Biological Activity
The presence of a chlorine atom, particularly at the C-2 position of the quinoline ring, significantly modulates the molecule's biological profile. The 2-chloroquinoline (B121035) nucleus is considered an important pharmacophoric group for various activities, including antitubercular and catalytic functions. mdpi.com
Key influences of the C-2 chloro group include:
Increased Lipophilicity : The introduction of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with lipophilic domains within biological targets like proteins.
Electronic Effects : As an electron-withdrawing group, the chlorine atom can polarize adjacent parts of the molecule. This can influence non-bonding interactions with receptor sites.
Metabolic Stability : A chlorine substituent can block positions that might otherwise be susceptible to metabolic hydroxylation, thereby increasing the compound's metabolic stability and duration of action.
Versatile Intermediate : 2-chloroquinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde (B1585622), are extremely versatile intermediates in organic synthesis. They serve as building blocks for a wide range of fused heterocyclic systems and other complex molecules with potential pharmaceutical applications.
Studies on substituted quinolinyl chalcones and pyrimidines have utilized the 2-chloroquinoline nucleus to develop potent antitubercular agents, confirming the importance of this specific substitution for biological activity.
Role of the Ethanone (B97240) Moiety and Substituents at Position 6
The ethanone moiety (–COCH3) itself has been incorporated into various quinoline designs to explore different therapeutic areas:
In the development of antivirals, a 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one was identified as a lead compound active against MERS-CoV infections, highlighting the utility of the acetyl group in active molecules. nih.gov
In computational studies aimed at discovering neuroprotective agents, the –COCH3 group was one of several functional groups systematically substituted onto the quinoline scaffold to analyze potential efficacy. nih.gov
Other research has explored tethering quinoline moieties from the C-6 position to other molecules, such as in azithromycin (B1666446) acylides, to create hybrid compounds with dual modes of action. univ-perp.fr
The ethanone group, being a carbonyl-containing substituent, can participate in hydrogen bonding as an acceptor and influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of new compounds and optimizing lead structures. For 2-chloroquinoline derivatives, 3D-QSAR methods like CoMFA and CoMSIA have been successfully applied.
CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. These fields are calculated around a set of aligned molecules in a 3D grid.
In studies of quinoline derivatives, CoMFA models have demonstrated high predictive ability. For example, a CoMFA study on quinoline compounds as topoisomerase-II inhibitors yielded a model with a high cross-validated correlation coefficient (q²) of 0.592 and a non-cross-validated correlation coefficient (r²) of 0.966, indicating a robust and reliable model. Similarly, a CoMFA analysis of 2-chloroquinoline derivatives as antitubercular agents also produced a statistically significant model.
CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This often provides a more detailed understanding of the ligand-receptor interactions.
CoMSIA models for quinoline derivatives have also shown excellent predictive power. A study on quinolines as topoisomerase-II inhibitors resulted in a CoMSIA model with a q² of 0.533 and an r² of 0.985. For a series of quionolone carboxylic acid derivatives, the CoMSIA model (q² = 0.76) was found to have even better predictive ability than the CoMFA model (q² = 0.67). These models help identify the key physicochemical properties that govern the biological activity.
Table 1: Comparison of CoMFA and CoMSIA Model Statistics for Quinoline Derivatives
| Study/Compound Series | Model | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Fields/Descriptors | Source |
|---|---|---|---|---|---|
| Quinoline Nuclei (Anticancer) | CoMFA | 0.592 | 0.966 | Steric, Electrostatic | nih.gov |
| Quinoline Nuclei (Anticancer) | CoMSIA | 0.533 | 0.985 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor | nih.gov |
| Quionolone Carboxylic Acids (Anti-HIV) | CoMFA | 0.67 | 0.98 | Steric, Electrostatic | nih.gov |
| Quionolone Carboxylic Acids (Anti-HIV) | CoMSIA | 0.76 | 0.99 | Not Specified | nih.gov |
The ultimate goal of QSAR studies is to correlate specific structural features with biological activity. The results from CoMFA and CoMSIA are often visualized as 3D contour maps. These maps highlight regions around the molecule where specific properties are predicted to either increase or decrease biological activity.
For instance, contour maps derived from CoMFA/CoMSIA studies on 2-chloroquinoline derivatives have been used to identify the structural features relevant to their antitubercular activity. These maps can show:
Green contours : Indicating regions where bulky (sterically favored) groups enhance activity.
Yellow contours : Showing areas where bulky groups decrease activity.
Blue contours : Highlighting regions where electropositive groups are favorable.
Red contours : Indicating where electronegative groups increase activity.
By analyzing these maps, researchers can understand why certain substitutions lead to higher potency. This information provides a rational basis for designing new, more potent analogs by adding or modifying functional groups in the regions predicted to be favorable for activity.
Identification of Key Pharmacophoric Features for Enhanced Activity
The 2-chloroquinoline scaffold serves as a versatile and privileged pharmacophore in medicinal chemistry, forming the foundation for derivatives with a wide array of biological activities. nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for identifying the key structural features of a molecule, known as a pharmacophore, that are responsible for its biological activity. youtube.com Such studies on 2-chloroquinoline derivatives have elucidated specific molecular modifications that enhance their therapeutic potential against various diseases.
Research has established the 2-chloroquinoline nucleus as a critical pharmacophoric group for activities including antitubercular, antiviral, anticancer, and antibacterial effects. nih.govnih.gov The biological properties are highly dependent on the nature and position of substituents on the quinoline ring and on the hybridization of the scaffold with other bioactive moieties. nih.gov
Antitubercular Activity
A 3D-QSAR study involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of 2-chloroquinoline derivatives, including quinolinyl chalcones, pyrimidines, and pyridines, to define the structural requirements for inhibiting Mycobacterium tuberculosis H37Rv. nih.gov The resulting contour maps from these models identified the essential structural features for biological activity, confirming the role of the 2-chloroquinoline nucleus as a core pharmacophoric element. The information from these 3D contour maps is instrumental in designing more potent 2-chloroquinoline-based antitubercular agents. nih.gov
Antiviral Activity
In the search for inhibitors of SARS-CoV-2, the 2-chloroquinoline moiety was identified as an active pharmacophore capable of dual inhibition of the main protease (MPro) and papain-like protease (PLPro). nih.gov Molecular modeling suggests that the 2-chloroquinoline portion of the inhibitor molecule occupies the S1' region of the MPro substrate-binding pocket. The design involved linking the 2-chloroquinoline-3-carboxaldehyde with aromatic amines to form an imine. In this configuration, the electrophilic imine carbon and the chlorine-bearing carbon on the quinoline are positioned for a potential nucleophilic attack by the active site cysteine residue of the protease. nih.gov
Anticancer Activity
The hybridization of the chloroquinoline scaffold with other heterocyclic systems has yielded potent anticancer agents. The combination of quinoline with a benzenesulfonamide (B165840) moiety has been investigated for creating inhibitors of the PI3K enzyme, a key target in cancer therapy. nih.gov
SAR studies on various quinoline hybrids have revealed important pharmacophoric features:
Substitution Patterns : In a series of quinoline-based oxadiazole-triazole conjugates, a compound with an ortho-chloro substitution on a terminal phenyl ring was identified as a potent agent against human lung carcinoma (A-549) cells. researchgate.net
Hybrid Scaffolds : The fusion of benzotriazole (B28993) with the quinoline ring resulted in compounds with pronounced cancer cell growth inhibitory effects, whereas similar hybrids containing a 1,2,4-triazole (B32235) ring were inactive. researchgate.net
Linker and Substituent Effects : For a series of 6-arylindeno[1,2-c]quinoline derivatives, the presence and position of fluoro and dimethylaminopropoxy groups were critical for antiproliferative activity against several cancer cell lines. nih.gov
Table 1: SAR Findings in Anticancer 2-Chloroquinoline Derivatives
| Compound Series | Key Pharmacophoric Feature | Biological Activity/Target | Research Finding | Citation |
|---|---|---|---|---|
| Quinoline-oxadiazole-triazole conjugates | o-chloro substitution on phenyl ring | Anticancer (A-549 lung cancer) | Compound 8k showed potent activity (IC50 = 5.6 μM) and low cytotoxicity in normal cells. | researchgate.net |
| Benzotriazole/Triazole-quinoline hybrids | Benzotriazole ring | Anticancer | Benzotriazole-containing quinolines showed significant growth inhibition (IC50 range 1.23–7.39 µM), while 1,2,4-triazole analogues were inactive. | researchgate.net |
| Chloroquinoline-benzenesulfonamide hybrids | Benzenesulfonamide moiety | Anticancer (PI3K inhibition) | Hybridization of the two moieties is a strategy for developing novel PI3K inhibitors. | nih.gov |
| 6-Arylindeno[1,2-c]quinolines | 2-Fluoro and 9-(dimethylaminopropoxy) groups | Anticancer (Hep G2, H1299, etc.) | Compound 14c was the most potent, with GI50 values in the sub-micromolar range. | nih.gov |
Antibacterial and Quorum Sensing Inhibition
The quinoline core is central to the quinolone class of antibiotics. SAR studies have established that for broad-spectrum antibacterial activity, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring is essential. slideshare.net Specific substitutions dramatically enhance potency; for instance, a fluorine atom at position 6 is associated with significantly improved antibacterial activity. slideshare.net
In the context of anti-virulence strategies, 2-chloroquinoline derivatives have been explored as quorum sensing (QS) inhibitors in pathogens like Pseudomonas aeruginosa. A promising approach involves creating hybrid molecules that target the Pseudomonas quinolone signal (PQS) system. nih.gov
Table 2: Key Pharmacophoric Features for Antibacterial and Anti-QS Activity
| Compound Series | Key Pharmacophoric Feature | Biological Activity/Target | Research Finding | Citation |
|---|---|---|---|---|
| Quinolones | 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety | Antibacterial | This core structure is essential for antibacterial action. | slideshare.net |
| Quinolones | Fluorine at position 6 | Antibacterial | Significantly enhances antibacterial potency. | slideshare.net |
| Quinolones | Piperazine/Pyrrolidine at position 7 | Antibacterial | These substitutions lead to active compounds. | slideshare.net |
| 4-Amino-7-chloroquinoline-1,3,4-oxadiazole hybrids | 1,3,4-Oxadiazole linker | Quorum Sensing Inhibition (P. aeruginosa) | Compound 23 significantly reduced pyocyanin (B1662382) synthesis by over 70%. | nih.gov |
| 4-Aminoquinoline-isatin hybrids | Hydrazone linker and isatin (B1672199) core | Antibacterial | Hybridization of these pharmacophores is a strategy to develop new antibacterial agents. | mdpi.com |
Antimalarial and Antiprion Activity
Remarkably, SAR studies have revealed an overlap in the pharmacophoric requirements for antiprion and antimalarial activities. A screening of quinoline derivatives against a prion-infected cell line found that the SAR for antiprion activity was similar to that for antimalarial activity, especially for sulfonamide-quinoline derivatives. This suggests a potential overlap in the molecular targets for these two distinct therapeutic areas. nih.gov The 4-amino-7-chloroquinoline structure is a well-established pharmacophore for antimalarial drugs, and its hybridization with other scaffolds, like pyrazoline, has been investigated to create dual-action agents. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Current Understanding of 1-(2-Chloroquinolin-6-yl)ethanone
This compound is a substituted quinoline (B57606) derivative characterized by a chloro group at the 2-position and an acetyl group at the 6-position of the quinoline ring. Its chemical structure makes it a valuable intermediate in organic synthesis. The presence of the reactive chloro group and the acetyl moiety allows for various chemical modifications, making it a versatile building block for the synthesis of more complex heterocyclic compounds.
One documented synthetic route to this compound involves the treatment of 6-acetylquinolin-2(1H)-one with trichlorophosphate, followed by a reaction with sodium bicarbonate chemicalbook.com. This process converts the hydroxyl group of the quinolinone precursor into a chloro group, yielding the target compound.
While specific, extensive biological studies on this compound itself are not widely detailed in the available literature, the broader class of chloroquinoline compounds is well-known for a range of biological activities. The chloroquinoline scaffold is a key pharmacophore in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Derivatives of 2-chloroquinoline (B121035) have been investigated for various therapeutic applications, suggesting that this compound could serve as a precursor to biologically active molecules.
Table 1: Physicochemical Properties of a Structurally Related Compound: 1-(2,5-Dichloroquinolin-6-yl)ethanone
| Property | Value |
| Molecular Formula | C11H7Cl2NO |
| Molecular Weight | 240.08 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 30 Ų |
| Data for 1-(2,5-dichloroquinolin-6-yl)ethanone, a structurally similar compound, is provided for reference. nih.gov |
Challenges and Opportunities in Synthesis and Derivatization
The synthesis and derivatization of this compound present both challenges and opportunities for medicinal and synthetic chemists.
Challenges:
Regioselectivity: The synthesis of polysubstituted quinolines can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification steps to isolate the desired product.
Catalyst and Oxidant Reliance: Many modern quinoline synthesis methods rely on precious metal catalysts (like palladium or ruthenium) and stoichiometric oxidants, which can increase costs and generate waste mdpi.com.
Opportunities:
Versatile Building Block: The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups containing oxygen, nitrogen, or sulfur nucleophiles, enabling the creation of a diverse library of derivatives nih.gov.
Multi-component Reactions: The development of one-pot, multi-component reactions, such as the Passerini reaction involving 2-chloroquinoline-3-carbaldehyde (B1585622), offers a pathway to synthesize highly functionalized quinoline derivatives under milder and more efficient conditions mdpi.com.
Green Chemistry Approaches: There is an opportunity to develop more environmentally benign synthetic routes. This includes the use of greener solvents, reusable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption mdpi.com.
Derivatization of the Acetyl Group: The acetyl group at the 6-position provides another site for chemical modification. For instance, it can undergo condensation reactions to form chalcones or be used in the construction of other heterocyclic rings fused to the quinoline core.
Emerging Trends in Biological Application of Chloroquinoline Scaffolds
The chloroquinoline scaffold remains a cornerstone in drug discovery, with research continuously uncovering new therapeutic potentials beyond its traditional use in malaria treatment.
Antimalarial Agents: Despite resistance to chloroquine, the 4-aminoquinoline (B48711) scaffold continues to be a template for designing new antimalarial agents effective against resistant strains of Plasmodium falciparum nih.gov. Research focuses on creating hybrid molecules that combine the quinoline core with other pharmacophores to develop compounds with novel mechanisms of action nih.govtmrjournals.com.
Anticancer Activity: Quinoline derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and disrupting cell signaling pathways smolecule.comrpmj.rubiointerfaceresearch.com. The development of novel chloroquinoline analogues is an active area of cancer research.
Antimicrobial Properties: Novel chloroquinoline analogues are being synthesized and evaluated for their antibacterial and antifungal activities nih.gov. Some derivatives have demonstrated significant potential against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains nih.govmdpi.com.
Antiviral Activity: The 2-chloroquinoline moiety has been identified as an active pharmacophore for developing inhibitors of viral enzymes. For example, derivatives of 2-chloroquinoline-3-carboxaldehyde have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro) nih.gov.
Enzyme Inhibition: The quinoline core is a privileged structure for designing enzyme inhibitors. For example, piperazine-linked 7-chloroquinoline-triazole conjugates have been developed as potent inhibitors of the cysteine protease falcipain-2, a therapeutic target in malaria mdpi.com.
Prospects for Rational Design of Novel Analogues
The rational design of novel analogues based on the this compound scaffold holds significant promise for the development of new therapeutic agents. Modern drug design strategies can be employed to optimize the biological activity and pharmacokinetic properties of lead compounds.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the quinoline ring of this compound and evaluating the biological activity of the resulting analogues, a detailed SAR can be established. For example, SAR analysis of quinoline–furanone hybrids has shown that halogen substitutions can enhance antimalarial activity malariaworld.org.
Molecular Hybridization: This strategy involves combining the chloroquinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties. This approach has been successfully used to develop novel antimalarial and anticancer agents tmrjournals.commalariaworld.org.
Computational and In Silico Design: Molecular docking and computational modeling can be used to predict the binding interactions of designed analogues with specific biological targets, such as enzymes or receptors. This allows for the prioritization of compounds for synthesis, saving time and resources nih.govmalariaworld.org. In silico tools can also predict the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues.
Targeted Drug Design: Knowledge of the mechanism of action of existing quinoline-based drugs allows for the rational design of new compounds that target specific biological pathways or overcome resistance mechanisms manchester.ac.uk. For instance, designing bulkier quinoline derivatives is a strategy to counteract drug efflux, a common resistance mechanism in malaria malariaworld.org.
The continued exploration of the chemistry and biology of the chloroquinoline scaffold, exemplified by versatile intermediates like this compound, is expected to yield novel and effective therapeutic agents for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Chloroquinolin-6-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, 1-(2-amino-5-methoxyphenyl)ethanone analogs are prepared using literature protocols involving acyl chloride intermediates and quinoline derivatization . Optimization involves adjusting solvent polarity (e.g., dry toluene vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the quinoline ring protons (δ 7.5–8.5 ppm) and acetyl group (δ 2.6 ppm for CH₃, δ 200–205 ppm for carbonyl carbon) .
- IR : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and C-Cl vibration at ~550–650 cm⁻¹ .
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 219.6 for C₁₁H₈ClNO) and fragmentation patterns .
Q. How should researchers handle discrepancies between experimental and predicted spectral data?
- Methodological Answer : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography) and consult databases like NIST Chemistry WebBook . For IR, ensure solvent effects are accounted for (e.g., CCl₄ vs. CS₂ shifts) . If computational predictions (e.g., ACD/Labs Percepta) deviate, recalibrate parameters like solvent dielectric constant or basis sets in DFT calculations .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?
- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for structure refinement. For twinned crystals or high-resolution data, apply restraints to bond lengths/angles and validate via R-factor convergence (<5%). For electron density map ambiguities, employ dual-space methods in SHELXD . Pair with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π-π stacking) .
Q. How can computational modeling predict the reactivity of this compound in organometallic catalysis?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular docking studies (AutoDock Vina) can simulate ligand-protein interactions, focusing on the quinoline moiety’s binding affinity. Validate predictions with experimental kinetic data (e.g., turnover frequency in palladacycle-mediated reactions) .
Q. What are the best practices for analyzing stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., >200°C for acetylated quinolines) .
- pH Stability : Incubate in buffered solutions (pH 1–13) and quantify degradation via HPLC-UV at λ_max ≈ 270 nm. Chloroquinoline derivatives often hydrolyze under alkaline conditions, forming carboxylic acids .
Q. How can researchers address conflicting bioactivity data in cytotoxicity assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, and MTT vs. resazurin assays). For inconsistent IC₅₀ values, verify compound purity (≥95% via HPLC) and exclude solvent interference (e.g., DMSO <0.1%). Cross-reference with structural analogs (e.g., 1-(2,4-dichlorophenyl)ethanone) to identify substituent effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
